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Introduction
CD161, a C-type lectin-like receptor, is expressed on a variety of immune cells, including a

significant proportion of T lymphocytes and the majority of Natural Killer (NK) cells.[1][2][3] Its

expression delineates functionally distinct subsets of immune cells. Notably, high expression of

CD161 on CD8+ T cells is a hallmark of Mucosal-Associated Invariant T (MAIT) cells, an

innate-like T cell population that plays a crucial role in immunity against microbial infections.[4]

[5] CD161+ T cells are implicated in both protective immunity and the pathogenesis of

inflammatory diseases, making them a subject of intense research and a potential target for

therapeutic intervention.

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-

dimensional single-cell analysis. By utilizing antibodies tagged with heavy metal isotopes,

CyTOF overcomes the limitations of spectral overlap inherent in traditional fluorescence flow

cytometry, allowing for the simultaneous measurement of over 50 parameters per cell. This

enables an unprecedented depth of immunophenotyping, allowing for the detailed

characterization of complex and rare cell populations like CD161+ subsets, and the analysis of

their functional states and signaling pathways. This technology is particularly valuable in drug

development for screening drug candidates, assessing immunotoxicity, and identifying

pharmacodynamic biomarkers.
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These application notes provide a comprehensive guide to utilizing mass cytometry for the

high-dimensional analysis of CD161+ cells, including detailed experimental protocols, data

presentation guidelines, and visualizations of key signaling pathways and workflows.

Application Notes
The high-dimensional capabilities of CyTOF are ideally suited for dissecting the heterogeneity

of CD161+ cell populations. Researchers can simultaneously analyze a wide array of markers

to:

Deeply Phenotype CD161+ Subsets: Go beyond simple identification by co-staining for a

broad range of lineage markers, differentiation markers (e.g., CD45RA, CCR7, CD27,

CD28), activation markers (e.g., CD69, CD38, HLA-DR), exhaustion markers (e.g., PD-1,

TIM-3, LAG-3), and homing receptors (e.g., CCR6, CXCR3).

Functionally Characterize CD161+ Cells: Employ intracellular staining to measure cytokine

production (e.g., IFN-γ, TNF-α, IL-17A, IL-22), and cytotoxic molecules (e.g., Granzyme B,

Perforin) in response to various stimuli.

Investigate Signaling Pathways: Analyze the phosphorylation status of key signaling proteins

downstream of the T cell receptor (TCR) and cytokine receptors to understand the activation

state and functional potential of these cells.

Identify Rare CD161+ Populations: The depth of analysis allows for the identification and

characterization of rare and novel subsets of CD161+ cells that may be missed with lower-

parameter techniques.

Applications in Drug Development: CyTOF can be employed to assess the impact of novel

therapeutics on the frequency, phenotype, and function of CD161+ cells. This is critical for

understanding a drug's mechanism of action and for identifying biomarkers of response or

toxicity. For instance, in the context of immunotherapy, CyTOF can be used to monitor

changes in checkpoint molecule expression on CD161+ T cells in response to treatment.
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Protocol 1: Preparation and Staining of Human PBMCs
for CD161+ Cell Analysis by CyTOF
This protocol outlines the steps for preparing and staining peripheral blood mononuclear cells

(PBMCs) for the analysis of CD161+ cells using mass cytometry.

Materials:

Ficoll-Paque PLUS

Phosphate Buffered Saline (PBS)

Cell Staining Buffer (CSB): PBS with 0.5% BSA and 2 mM EDTA

Cryopreservation medium (e.g., FBS with 10% DMSO)

Metal-conjugated antibodies (see Table 1 for an example panel)

Fc Receptor Blocking Solution

Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)

Fixation/Permeabilization Buffer

Permeabilization Buffer

Milli-Q Water

Procedure:

PBMC Isolation and Cryopreservation:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation

according to the manufacturer's instructions.

Wash the isolated PBMCs twice with PBS.

Perform a cell count and assess viability using a hemocytometer and trypan blue.
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Cryopreserve PBMCs at a concentration of 5-10 x 10^6 cells/mL in cryopreservation

medium and store in liquid nitrogen.

Cell Thawing and Recovery:

Rapidly thaw cryopreserved PBMCs in a 37°C water bath.

Slowly add pre-warmed complete RPMI medium to the cell suspension.

Centrifuge at 300 x g for 10 minutes.

Resuspend the cell pellet in fresh complete RPMI and allow the cells to recover for at least

1 hour at 37°C.

Surface Marker Staining:

Wash the cells with Cell Staining Buffer (CSB).

Resuspend the cells in Fc Receptor Blocking Solution and incubate for 10 minutes at room

temperature.

Without washing, add the cocktail of metal-conjugated surface antibodies (see Table 1)

and incubate for 30 minutes on ice.

Wash the cells three times with CSB.

Live/Dead Staining and Fixation:

Resuspend the cells in a solution containing Cell-ID™ Intercalator-Ir for live/dead

discrimination and incubate for 15 minutes at room temperature.

Wash the cells with CSB.

Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20 minutes at

room temperature.

Intracellular Marker Staining (Optional):

Wash the fixed cells twice with Permeabilization Buffer.
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Resuspend the cells in the intracellular antibody cocktail diluted in Permeabilization Buffer

and incubate for 45 minutes on ice.

Wash the cells twice with Permeabilization Buffer.

Final DNA Intercalation and Sample Preparation for Acquisition:

Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium) in Fixation

Buffer and incubate overnight at 4°C.

The following day, wash the cells three times with Milli-Q water.

Resuspend the cells in Milli-Q water at a concentration of 0.5-1 x 10^6 cells/mL.

Filter the cell suspension through a 35 µm cell strainer immediately before acquisition.

Data Acquisition:

Acquire the data on a Helios™ or other CyTOF mass cytometer.

Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example CyTOF Antibody Panel for High-Dimensional Analysis of CD161+ Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b606564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Marker Clone Metal Tag Supplier Function

Lineage Markers

CD45 HI30 89Y
Standard

BioTools
Pan-Leukocyte

CD3 UCHT1 170Er
Standard

BioTools
T Cells

CD4 SK3 144Nd
Standard

BioTools
Helper T Cells

CD8a SK1 142Nd
Standard

BioTools
Cytotoxic T Cells

CD19 HIB19 145Nd
Standard

BioTools
B Cells

CD14 M5E2 146Nd
Standard

BioTools
Monocytes

CD56 NCAM16.2 149Sm
Standard

BioTools
NK Cells

TCR Vα7.2 3C10 159Tb BioLegend MAIT Cells

CD161 and

Subsets

CD161 HP-3G10 151Eu
Standard

BioTools

NK cells, T cell

subsets

Differentiation/M

emory

CD45RA HI100 150Nd
Standard

BioTools
Naive T Cells

CD45RO UCHL1 163Dy
Standard

BioTools
Memory T Cells

CCR7 G043H7 154Sm BioLegend
Naive/Central

Memory
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CD27 L128 155Gd
Standard

BioTools
Memory T Cells

CD28 CD28.2 160Gd
Standard

BioTools

T Cell Co-

stimulation

Activation/Exhau

stion

CD69 FN50 162Dy BioLegend Early Activation

HLA-DR L243 165Ho BioLegend
Antigen

Presentation

PD-1 EH12.2H7 169Tm BioLegend Exhaustion

TIM-3 F38-2E2 175Lu BioLegend Exhaustion

Cytokines/Effect

or

IFN-γ 4S.B3 141Pr BioLegend Th1 Cytokine

TNF-α Mab11 153Eu BioLegend Pro-inflammatory

IL-17A BL168 167Er BioLegend Th17 Cytokine

Granzyme B GB11 174Yb BioLegend Cytotoxicity

Viability/DNA

Cisplatin 198Pt Fluidigm
Dead Cell

Exclusion

Iridium 191/193Ir Fluidigm DNA Intercalator

Note: This is an example panel. The specific markers and metal tags should be optimized

based on the research question and instrument availability.

Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
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Caption: TCR-dependent and -independent signaling pathways in CD161+ MAIT cells.
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Caption: A typical experimental workflow for CyTOF-based analysis of CD161+ cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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